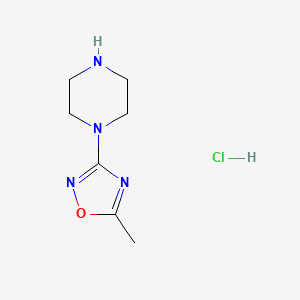

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride

Descripción general

Descripción

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperazine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2 in acidic medium or KMnO4 in neutral or alkaline medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

One of the most promising applications of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that this compound may influence tau protein aggregation and neuroinflammation pathways:

- Tauopathies : The compound has shown potential effects against tauopathies by modulating tau protein behavior, which is critical in conditions like Alzheimer's disease.

The compound exhibits significant biological activity:

- Neuroprotective Effects : Interaction studies suggest that it may interact with tau proteins to modulate their aggregation behavior .

- Cell Culture Studies : Preliminary investigations indicate that it could influence cellular signaling pathways related to neuroprotection and inflammation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neurotoxicity Assessment : In animal models, compounds similar to this compound have been screened for anticonvulsant activity and neurotoxicity. Certain derivatives were found to be potent without significant neurotoxic effects .

- Pharmacological Investigations : Ongoing research continues to explore its pharmacological properties beyond neurodegeneration, including potential antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of proteins and enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Comparison: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is unique due to the presence of both the piperazine ring and the oxadiazole moiety. This dual functionality allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable candidate for further research and development .

Actividad Biológica

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- CAS Number : 1440955-11-2

- Molecular Formula : C7H13ClN4O

The oxadiazole ring contributes significantly to the compound's biological properties, as it is known for its ability to mimic various functional groups in drug design.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown inhibition against various cancer cell lines. A notable derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Gastric Carcinoma | 85.0 |

| Human Lung Adenocarcinoma | 78.5 |

Anticonvulsant Activity

The anticonvulsant potential of oxadiazole derivatives has been evaluated using the maximal electroshock seizure (MES) model in rats. Certain derivatives demonstrated significant anticonvulsant activity comparable to standard drugs like phenytoin without notable neurotoxicity at high doses .

Antimicrobial Activity

Research also highlights the antimicrobial properties of oxadiazole derivatives. Compounds have shown effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of specific substituents on the oxadiazole ring can enhance or diminish its biological efficacy. For example:

- Substituent Variations : Modifying the piperazine ring or the oxadiazole substituents can lead to significant changes in potency against target cell lines.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased anticancer activity |

| Halogen substitution | Varied effects on selectivity |

Case Studies and Research Findings

- Novel Derivatives : Recent studies have synthesized novel derivatives of this compound with improved biological profiles. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating enhanced potency compared to earlier compounds .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors implicated in cancer progression or seizure activity .

Propiedades

IUPAC Name |

5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-6-9-7(10-12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKMUKOOXRLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440955-11-2 | |

| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.